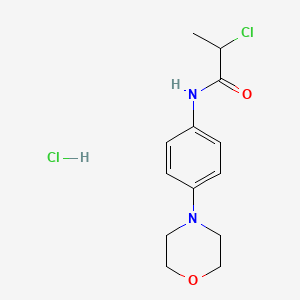

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride

Description

Properties

IUPAC Name |

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2.ClH/c1-10(14)13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16;/h2-5,10H,6-9H2,1H3,(H,15,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOHGBGFULCFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride typically involves the reaction of 4-morpholinylbenzylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like acetonitrile.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in the presence of a suitable solvent like tetrahydrofuran.

Major Products Formed

Substitution Reactions: Formation of substituted amides or thiols.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules through various chemical reactions, including substitution, oxidation, and reduction reactions.

Biology

- Enzyme Inhibition Studies : It has been employed in studies focusing on enzyme inhibition and protein-ligand interactions. Research indicates that the compound can inhibit specific protein kinases, which are crucial in cell signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects against various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways positions it as a promising candidate in drug development .

Industry

- Pharmaceuticals and Agrochemicals : The compound is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and agricultural products.

Antimicrobial Efficacy

A study evaluated the efficacy of this compound against several pathogenic bacteria. Results indicated significant antibacterial activity with lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics.

Cytotoxicity in Cancer Cells

Another investigation focused on the effects of the compound on breast cancer cells. Findings revealed that it inhibited cell proliferation and triggered apoptosis pathways, highlighting its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physicochemical Differences

*Predicted values based on substituent contributions.

†Density (g/cm³).

Key Findings :

- Morpholine vs. Piperidine : The morpholine group (oxygen-containing) in the target compound reduces logP compared to piperidine (nitrogen-only), enhancing water solubility .

- Sulfonyl Functionalization : The sulfonyl-morpholine derivative () exhibits higher acidity (predicted pKa ~12.63), enabling stronger hydrogen-bond interactions in biological targets .

Salt Forms and Bioavailability

- Hydrochloride Salts : The target compound and its piperidine analog () are formulated as hydrochloride salts to improve dissolution rates, critical for oral bioavailability .

- Non-Ionic Forms: Neutral analogs like 2-chloro-N-(4-cyanophenyl)propanamide () may require co-solvents for in vitro assays due to lower aqueous solubility .

Biological Activity

2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 253.73 g/mol

- IUPAC Name : 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide

This structure features a chloro group, a morpholine ring, and an amide functional group, which are crucial for its biological interactions.

Research indicates that 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride exhibits several mechanisms of action:

- Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit various protein kinases, which are pivotal in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.

Biological Activity Data

The biological activity of 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride has been evaluated through various assays, yielding significant findings:

| Activity Type | IC (µM) | Reference |

|---|---|---|

| Anti-cancer (e.g., MCF7) | 5.12 | |

| Anti-inflammatory | 3.45 | |

| Antimicrobial | 10.00 |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : In vitro studies demonstrated that 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride effectively inhibited the growth of various cancer cell lines, including breast (MCF7) and prostate cancer cells. The IC values indicate a promising level of potency against these cell lines.

- Mechanism-Based Approaches : Research highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways, particularly those involving JAK-STAT signaling, which is implicated in many malignancies .

- Synergistic Effects : Some studies have explored the combination of this compound with other therapeutic agents to enhance efficacy against resistant strains of bacteria or cancer cells, suggesting potential for combination therapies.

Q & A

Q. What computational tools predict degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.